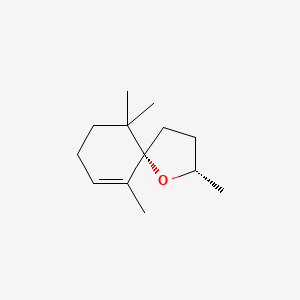
5-Methoxyisophthalaldehyd
Übersicht
Beschreibung
5-Methoxyisophthalaldehyde is an organic compound with the molecular formula C9H8O3 . It is also known as 4-Hydroxy-5-methoxyisophthalaldehyde . The compound is used in various chemical reactions and has been studied for its properties and potential applications .
Synthesis Analysis
The synthesis of complex combinations of Cu(II), V(IV), and Ni(II) with Schiff bases has been reported, which involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1H-3-pyrazol-3(2H)-one (antipyrine) with 2-hydroxybenzaldehyde, 4-hydroxy-5-methoxyisophthalaldehyde, and 4,5-dihydroxyisophalaldehyde .Molecular Structure Analysis
The molecular structure of 5-Methoxyisophthalaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound isInChI=1S/C9H8O4/c1-13-8-3-6 (4-10)2-7 (5-11)9 (8)12/h2-5,12H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxyisophthalaldehyde are not detailed in the search results, the compound is known to participate in various chemical reactions, particularly in the synthesis of complex combinations with Schiff bases .Physical and Chemical Properties Analysis
5-Methoxyisophthalaldehyde has a molecular weight of 180.16 g/mol . The compound has a XLogP3 value of 0.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
5-Methoxyisophthalaldehyd: wurde auf seine potenzielle Verwendung in Arzneimittel-Abgabesystemen untersucht. Insbesondere kann es bei der Synthese von Metall-organischen Gerüsten (MOFs) verwendet werden . MOFs sind hochporöse Materialien, die als Träger für Arzneimittel dienen können und eine kontrollierte Freisetzung ermöglichen. Dies ist besonders vorteilhaft für Arzneimittel mit schlechter Wasserlöslichkeit oder geringer Bioverfügbarkeit, da es ihre therapeutische Wirksamkeit verbessern und Nebenwirkungen reduzieren kann.
Antitumoranwendungen
Die Rolle der Verbindung bei der Entwicklung von Antitumormitteln ist bedeutend. Durch die Einarbeitung von This compound in MOFs konnten Forscher Träger für natürliche Wirkstoffe mit Antitumoraktivität herstellen . Diese auf MOFs basierenden Arzneimittel-Abgabesysteme können Krebszellen effektiver ansteuern, die Auswirkungen auf gesunde Zellen reduzieren und möglicherweise zu besseren Ergebnissen in der Krebsbehandlung führen.
Synthese von Schiff-Basen
Schiff-Basen sind Verbindungen mit einer funktionellen Gruppe, die ein Stickstoffatom enthält, das über eine Doppelbindung an ein Kohlenstoffatom gebunden ist. This compound kann mit Aminen reagieren, um Schiff-Basen zu bilden, die eine breite Palette an Anwendungen haben, einschließlich biologischer und analytischer Anwendungen . Diese Basen können Komplexe mit Metallen bilden, die auf ihr therapeutisches und diagnostisches Potenzial untersucht werden.
Eigenschaften
IUPAC Name |
5-methoxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFIDJNXLPYIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447160 | |
| Record name | 5-methoxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90560-22-8 | |
| Record name | 5-methoxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Methoxyisophthalaldehyde synthesized?
A: 5-Methoxyisophthalaldehyde can be synthesized by oxidizing a mixture of guaiacol, formalin, and caustic soda. This mixture is left to stand at room temperature for 1-3 days before being oxidized with m-nitrobenzenesulfonic acid. []
Q2: What is the role of 5-Methoxyisophthalaldehyde in synthesizing other compounds?
A: 5-Methoxyisophthalaldehyde, acting as an aromatic dialdehyde, can undergo Knoevenagel condensation with malonic acid. This reaction utilizes both aldehyde groups, resulting in the formation of β-(2-Alkoxy-3-methoxyzimtsäure-5)-acrylsäuren. []
Q3: Can 5-Methoxyisophthalaldehyde be used in radiolabeling reactions?
A: Yes, 5-Methoxyisophthalaldehyde has been successfully employed in nucleophilic [18F]fluorination reactions. These reactions demonstrate high radiochemical yields, reaching up to 72%, when specific conditions like temperature and the presence of Wilkinson's catalyst are controlled. []
Q4: Are there any structural analogs of 5-Methoxyisophthalaldehyde with similar reactivity?
A: Yes, 4-Alkoxy-5-methoxyisophthalaldehydes, structural analogs of 5-Methoxyisophthalaldehyde, exhibit similar reactivity in Knoevenagel condensation with malonic acid. This reaction highlights the consistent reactivity of the aldehyde groups in these compounds. []
Q5: What other compounds can be synthesized using 5-Methoxyisophthalaldehyde as a starting material?
A: 5-Methoxyisophthalaldehyde can be used as a starting material to synthesize N-(2,4-diformyl-5-hydroxyphenyl)acetamide. This synthesis involves a multi-step process including protection, deprotection, and other chemical transformations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)
![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)







![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

